molecular formula C21H21NO3 B2576980 N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide CAS No. 2034454-86-7

N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide

Cat. No. B2576980
M. Wt: 335.403
InChI Key: NABQPWCIQWUKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide may have potential in cancer research, particularly in the development of anticancer and antiangiogenic agents. A study by Romagnoli et al. (2015) on 3-arylaminobenzofuran derivatives, closely related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, showed significant antiproliferative activity against cancer cells. These compounds inhibited tubulin polymerization, induced apoptosis, and demonstrated potent vascular disrupting properties, which could make them valuable in cancer therapy (Romagnoli et al., 2015).

Antiurease and Antioxidant Activities

Compounds related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide have been evaluated for their bioactivities, including antiurease and antioxidant activities. Sokmen et al. (2014) synthesized a series of 1,2,4-triazole derivatives and evaluated them for various bioactivities. The results indicated that these compounds possessed significant antiurease and antioxidant activities, suggesting a potential for N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide derivatives in addressing conditions related to oxidative stress and urease-mediated pathologies (Sokmen et al., 2014).

Leukotriene Receptor Antagonism

The research by Ando et al. (2004) into 3-acetoacetylaminobenzo[b]furan derivatives, which share structural similarities with N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, revealed moderate cysteinyl leukotriene 1 and 2 receptor antagonistic activities. These findings suggest a potential application in treating conditions mediated by leukotrienes, such as asthma and allergic reactions (Ando et al., 2004).

GABAB-Receptor Antagonism

Kerr et al. (1989) investigated benzofuran analogues of baclofen, which are structurally related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, as GABAB-receptor antagonists. These compounds showed efficacy in antagonizing the effects of baclofen in guinea-pig ileum and rat neo-cortical slice preparations, indicating potential applications in neurological research, particularly in studying GABAB-receptor-mediated processes (Kerr et al., 1989).

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-15(2)25-20-9-7-18(8-10-20)21(23)22-13-16-3-5-17(6-4-16)19-11-12-24-14-19/h3-12,14-15H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABQPWCIQWUKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide

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